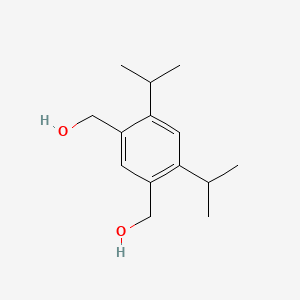

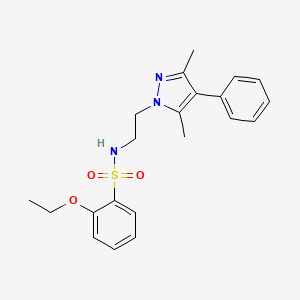

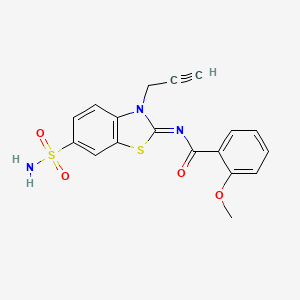

![molecular formula C24H30N2O3 B2467144 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide CAS No. 921817-93-8](/img/structure/B2467144.png)

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.

BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of metabolites of vasopressin V2 receptor antagonists demonstrates a significant application of related compounds. This approach involves the use of lipase-catalyzed transesterification for the resolution of racemic alcohols, leading to the preparation of hydroxy metabolites, methylamine metabolites, and dimethylamines, maintaining their absolute configurations throughout the process. This method underscores the compound's utility in synthesizing optically active pharmaceutical intermediates (Matsubara et al., 2000).

Serotonin-3 Receptor Antagonists

Investigations into compounds structurally similar to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide have led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. This research provides insights into structure-activity relationships, revealing the importance of the aromatic nucleus for inhibition activity. It highlights the potential of these compounds in treating conditions mediated by 5-HT3 receptors (Harada et al., 1995).

Spectroscopic and X-ray Diffraction Studies

Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized and analyzed using spectroscopic and X-ray diffraction techniques. These studies offer a foundational understanding of the molecular structure, charge distribution, and electrophilic and nucleophilic reactivity of these compounds. Such research demonstrates the compound's relevance in the development of novel materials with potential applications in various fields, including nonlinear optical (NLO) properties (Almansour et al., 2016).

Anticonvulsant Chemical Oxidation

The chemical oxidation studies of anticonvulsant compounds closely related to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide provide valuable insights into the oxidative behavior of such molecules. This research is crucial for understanding the metabolic pathways and stability of potential pharmaceutical compounds (Adolphe-Pierre et al., 1998).

Novel Polycyclic Systems

The synthesis of novel polycyclic systems containing fragments of interest highlights the versatility of compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide. This research contributes to the expansion of organic chemistry's domain by introducing new fused pentacyclic systems, demonstrating the compound's utility in exploring novel chemical spaces (Ukhin et al., 2011).

properties

IUPAC Name |

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-16(2)11-12-26-20-14-19(25-22(27)18-8-6-7-17(3)13-18)9-10-21(20)29-15-24(4,5)23(26)28/h6-10,13-14,16H,11-12,15H2,1-5H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOVKIHPYCWNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

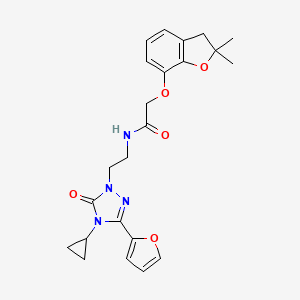

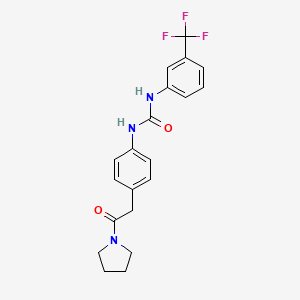

![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)

![2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2467071.png)